5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
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Overview
Description
5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione typically involves multicomponent reactions. One efficient method is the tandem Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is advantageous due to its high atom economy and operational simplicity.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies using techniques like NMR spectroscopy and molecular docking are conducted to elucidate these interactions .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethylpyrimidine-2,4,6-trione: Another heterocyclic compound with similar structural features.
Dihydrofuropyrido[2,3-d]pyrimidines: Compounds with a fused pyrimidine ring system.
Uniqueness
5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of both thieno and pyrimidine rings. This structural uniqueness contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18N2O3S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
5,6-dimethyl-1-phenacyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18N2O3S/c1-14-15(2)28-21-19(14)20(26)24(17-11-7-4-8-12-17)22(27)23(21)13-18(25)16-9-5-3-6-10-16/h3-12H,13H2,1-2H3 |
InChI Key |
FXYOLJBQTQFIQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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